6-Hydroxyoctahydroquinolin-2(1H)-one
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Overview
Description
6-Hydroxyoctahydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone It is characterized by the presence of a hydroxyl group at the 6th position and a ketone group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyoctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of quinoline derivatives followed by hydroxylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation agents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyoctahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 6-chlorooctahydroquinolin-2(1H)-one and 6-aminooctahydroquinolin-2(1H)-one .
Scientific Research Applications
6-Hydroxyoctahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Hydroxyoctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar backbone but lacking the hydroxyl and ketone groups.
6-Hydroxyquinoline: Similar to 6-Hydroxyoctahydroquinolin-2(1H)-one but without the octahydro modification.
2-Quinolone: Another derivative of quinoline with a ketone group at the 2nd position but lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific functional groups and the octahydro modification, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6-8,11H,1-5H2,(H,10,12) |
InChI Key |
QFHYCBYYKAYTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(=O)N2)CC1O |
Origin of Product |
United States |
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